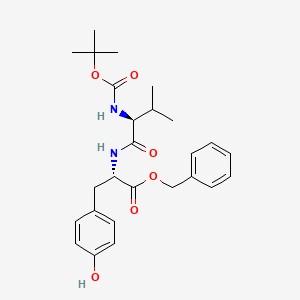

Boc-Val-Tyr-OBzl

Description

BenchChem offers high-quality Boc-Val-Tyr-OBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Val-Tyr-OBzl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |

InChI |

InChI=1S/C26H34N2O6/c1-17(2)22(28-25(32)34-26(3,4)5)23(30)27-21(15-18-11-13-20(29)14-12-18)24(31)33-16-19-9-7-6-8-10-19/h6-14,17,21-22,29H,15-16H2,1-5H3,(H,27,30)(H,28,32)/t21-,22-/m0/s1 |

InChI Key |

YKJPBCNBEIHLEF-VXKWHMMOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups

In the intricate landscape of synthetic peptide chemistry, the strategic use of protecting groups is the bedrock of success, ensuring the precise assembly of amino acids into a defined sequence. This technical guide offers an in-depth exploration of the pivotal roles of the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) protecting groups. This classic pairing, foundational to the development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield, remains a robust and relevant strategy for researchers, scientists, and drug development professionals.[][2] This document will elucidate the core chemical principles, provide detailed experimental protocols, present comparative quantitative data, and visualize the logical workflows inherent to the Boc/Bzl strategy.

The Imperative of Protecting Groups in Peptide Synthesis

The synthesis of a peptide is a methodical process of forming amide bonds between amino acids. To prevent uncontrolled polymerization and the formation of incorrect peptide sequences, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[2] An ideal protecting group should be straightforward to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups.[2] The Boc group, for the temporary protection of the α-amino function, and benzyl-based groups, for the "semi-permanent" protection of side chains, form the nucleus of the celebrated Boc/Bzl strategy in SPPS.[2][3]

The Chemistry of Boc and Benzyl Protecting Groups

The efficacy of the Boc/Bzl strategy hinges on the differential acid lability of the two types of protecting groups. This "quasi-orthogonal" system allows for the selective removal of the temporary Nα-Boc group at each cycle of the synthesis, while the more robust benzyl-based side-chain protecting groups remain intact until the final cleavage step.[2][3][4]

The Boc Group: A Transient Shield for the α-Amino Function

The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group prized for its stability in the basic and nucleophilic conditions encountered during peptide coupling.[2]

Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][5][6] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the anhydride.[5][7]

Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM).[4][8] This deprotection step generates a stable tert-butyl cation, which is subsequently neutralized by scavengers to prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues.[6][9] The deprotection leaves the terminal α-amino group as a protonated salt, which requires neutralization before the subsequent coupling reaction can proceed.[8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Benzyl Protecting Groups: Semi-Permanent Guardians of Side-Chain Functionality

Benzyl-based protecting groups are employed to mask the diverse reactive side chains of amino acids such as lysine, aspartic acid, glutamic acid, serine, threonine, and cysteine.[10][11] These groups are generally stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under harsher acidic conditions.[3]

Common Benzyl-Based Side-Chain Protecting Groups:

| Amino Acid | Side-Chain Functional Group | Common Benzyl-Based Protecting Group |

| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxyl | Benzyl ester (OBzl) |

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl | Benzyl ether (Bzl) |

| Cysteine (Cys) | Thiol | Benzyl thioether (Bzl) |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Histidine (His) | Imidazole | Benzyloxymethyl (Bom) |

Deprotection: The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This is typically accomplished using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[12] Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[4] This harsh final step is a key characteristic of the Boc/Bzl strategy.

The "Quasi-Orthogonal" Boc/Bzl Strategy in Practice

In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[][2] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[2][3] The Boc group is labile to moderate acids like TFA, while benzyl groups require much stronger acids like HF for cleavage.[2][13] This significant difference in lability is the cornerstone that allows for the selective removal of the Boc group at each step of the synthesis without prematurely cleaving the benzyl-based side-chain protection.[2]

Caption: Workflow of Solid-Phase Peptide Synthesis using the Boc/Bzl strategy.

Experimental Protocols

A Standard Boc-SPPS Cycle

The following is a generalized protocol for a single cycle of amino acid addition in Boc-SPPS.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Perform a pre-wash with 50% TFA in DCM for 5 minutes.[8]

-

Treat the resin with 50% TFA in DCM for 15-25 minutes to cleave the Boc group.[8]

-

When synthesizing peptides containing Cys, Met, or Trp, it is advisable to include a scavenger like 0.5% dithiothreitol (DTE) in the TFA/DCM solution to prevent side reactions.[8]

-

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA and byproducts.

-

Neutralization:

-

Coupling:

-

Dissolve the incoming Boc-protected amino acid and a coupling agent (e.g., HBTU, TBTU) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DCM and isopropanol to remove excess reagents and byproducts.[8]

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and volatile.[8] This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

-

Cleavage Cocktail: Prepare the cleavage cocktail, which typically consists of anhydrous HF and a scavenger such as p-cresol (anisole is also common) in a 9:1 (v/v) ratio. Scavengers are crucial for trapping the reactive carbocations generated during cleavage, thereby preventing side reactions like alkylation of sensitive residues.[8][9]

-

Cleavage Reaction: Cool the reaction vessel to 0°C and add the cleavage cocktail to the dried peptide-resin. Stir the mixture at 0°C for 30-60 minutes.

-

HF Removal: Evaporate the HF under a stream of nitrogen or in vacuo at 0°C.

-

Peptide Precipitation and Washing: Precipitate the crude peptide with cold diethyl ether and wash it several times to remove the scavenger and other organic-soluble byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide powder.

Quantitative Data and Performance Characteristics

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in DCM | 20% Piperidine in DMF |

| Side-Chain Protection | Benzyl-based (e.g., Bzl, OBzl) | tert-Butyl-based (e.g., tBu, OtBu) |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Trifluoroacetic Acid (TFA) |

| Orthogonality | Quasi-orthogonal (both acid-labile) | Fully orthogonal (base vs. acid labile) |

| Key Advantages | Robust, well-established, less expensive starting materials.[] | Milder conditions, easier automation, avoids HF.[12] |

| Key Disadvantages | Harsh final cleavage with HF, potential for acid-catalyzed side reactions.[8][12] | More expensive reagents, potential for side reactions with base-labile sequences.[] |

Potential Side Reactions in Boc-SPPS

The repetitive use of strong acids in the Boc/Bzl strategy can lead to several side reactions:

-

Alkylation: The tert-butyl and benzyl cations generated during deprotection can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[8][9] The inclusion of scavengers is essential to mitigate this.[8]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[8]

-

Diketopiperazine Formation: The dipeptide at the N-terminus of the growing chain can cyclize and cleave from the resin, especially if proline is in the second position.[8]

Conclusion

The Boc/Bzl strategy, while one of the original methodologies in solid-phase peptide synthesis, remains a powerful and reliable approach. Its "quasi-orthogonal" nature, based on the differential acid lability of the Boc and benzyl protecting groups, provides a robust framework for the synthesis of a wide range of peptides. While the harsh final cleavage step with anhydrous HF requires specialized equipment and handling, the expertise and deep understanding of the underlying chemistry accumulated over decades ensure its continued relevance in both academic research and industrial drug development. The choice between the Boc/Bzl and the alternative Fmoc/tBu strategy is ultimately dictated by the specific peptide sequence, the scale of the synthesis, and the available resources. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to make informed decisions and successfully navigate the challenges of synthetic peptide chemistry.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

-

26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

-

Basic Peptides synthesis introduction. (n.d.). LifeTein®. Retrieved February 6, 2026, from [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

BOC Deprotection. (2026, January 21). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 6, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 6, 2026, from [Link]

-

(a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020, April 21). jOeCHEM. Retrieved February 6, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

-

A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chempep.com [chempep.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. creative-peptides.com [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. lifetein.com [lifetein.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Boc-Val-Tyr-OBzl as a Strategic Building Block

The following technical guide details the strategic application of Boc-Val-Tyr-OBzl in the synthesis of bioactive peptides, specifically focusing on its role as a precursor for the potent ACE inhibitor Val-Tyr (VY) and as a fragment for larger antihypertensive sequences.

Optimizing Synthesis for Bioactive Dipeptides and Fragment Condensation

Executive Summary

Boc-Val-Tyr-OBzl (N-tert-butoxycarbonyl-L-valyl-L-tyrosine benzyl ester) serves as a critical orthogonal intermediate in solution-phase peptide synthesis.[1] Its structural design leverages the differential lability of the Boc group (acid-labile) and the Benzyl ester (OBzl) (hydrogenolysis-labile), allowing for divergent synthetic pathways. This guide explores its primary utility: the scalable production of Val-Tyr , a validated Angiotensin-Converting Enzyme (ACE) inhibitor, and its use as a fragment in the convergent synthesis of larger bioactive peptides like Angiotensin II analogs.

Chemical Architecture & Strategic Advantage

The utility of Boc-Val-Tyr-OBzl lies in its "Orthogonal Protection Scheme."[1] This allows chemists to selectively expose either the N-terminus or C-terminus without disturbing the other, or to perform a global deprotection to yield the free dipeptide.

| Component | Function | Deprotection Condition | Strategic Role |

| Boc (N-term) | Protects amine during coupling | TFA (Trifluoroacetic acid) or HCl/Dioxane | Allows C-terminal extension or final N-terminal liberation.[1] |

| Val (Residue 1) | Hydrophobic core | N/A | Provides steric bulk; critical for ACE active site binding.[1] |

| Tyr (Residue 2) | Aromatic/Polar interaction | N/A | Phenolic -OH is key for H-bonding; prone to O-acylation if unprotected.[1] |

| OBzl (C-term) | Protects carboxyl group | H₂ / Pd-C (Hydrogenolysis) or HF | Prevents racemization during coupling; allows clean removal under neutral conditions.[1] |

Synthesis of the Building Block: Boc-Val-Tyr-OBzl

To synthesize this intermediate with high optical purity, we employ a Mixed Anhydride or Carbodiimide (EDC/HOBt) method.[1] The choice of coupling agent is critical to prevent racemization of the Valine residue and O-acylation of the Tyrosine side chain (if left unprotected).

Protocol: Solution-Phase Coupling

-

Reagents: Boc-Val-OH (1.0 eq), H-Tyr-OBzl·TsOH (1.0 eq), NMM (N-methylmorpholine, 2.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq).[1]

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Step-by-Step Methodology:

-

Neutralization: Dissolve H-Tyr-OBzl·TsOH in DMF.[1] Add NMM at 0°C to liberate the free amine.[1]

-

Expert Insight: Use NMM over TEA (Triethylamine) to reduce the risk of racemization, as NMM is a weaker base and less likely to abstract the

-proton.

-

-

Activation: In a separate vessel, dissolve Boc-Val-OH in DMF. Add HOBt and EDC·HCl at 0°C. Stir for 15-20 minutes to form the active ester.

-

Causality: HOBt suppresses racemization and prevents the formation of N-acylurea byproducts.[1]

-

-

Coupling: Transfer the activated Boc-Val solution to the Tyr-OBzl solution. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine/EDC), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.[1][2]

-

Purification: Recrystallize from EtOAc/Hexane.

Application Case Study: Val-Tyr as an ACE Inhibitor

The dipeptide Val-Tyr (VY) is a potent antihypertensive agent (IC₅₀ ≈ 0.02 mg/mL) found in sardine muscle hydrolysates.[1] It acts by inhibiting ACE, the enzyme responsible for converting Angiotensin I to the vasoconstrictor Angiotensin II.

Mechanism of Action

The Valine residue fits into the hydrophobic pocket of the ACE active site, while the Tyrosine coordinates with the Zinc ion (

Deprotection Workflow (Global Deprotection)

To convert Boc-Val-Tyr-OBzl into the bioactive Val-Tyr:

-

Step 1: Acidolysis (Boc Removal) [1]

-

Step 2: Hydrogenolysis (OBzl Removal)

-

Dissolve the salt in MeOH.[1][2] Add 10% Pd/C catalyst (10% w/w).

-

Stir under

atmosphere (balloon pressure) for 2-4 hours. -

Self-Validating Check: Monitor TLC.[1][2] The disappearance of the UV-active benzyl spot and the appearance of a polar, ninhydrin-positive spot indicates completion.

-

Filter catalyst and concentrate.[1]

-

-

Result: H-Val-Tyr-OH (Bioactive Dipeptide).[1]

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways for Boc-Val-Tyr-OBzl.[1] Path A is preferred for generating the bioactive dipeptide Val-Tyr to avoid catalyst poisoning by free amines in the hydrogenolysis step.

Technical Nuances & Troubleshooting

Racemization Control

Valine is sterically hindered (isopropyl side chain).[1] Activation of Boc-Val-OH can be sluggish, leading to oxazolone formation and subsequent racemization.[1]

-

Solution: Always use HOBt or HOAt as an additive.[1] Keep the activation temperature at 0°C.

Tyrosine Side Chain Protection

While "Boc-Val-Tyr-OBzl" implies an unprotected Tyrosine hydroxyl group, this can lead to O-acylation (formation of ester on the side chain) during coupling if excess activated Valine is used.[1]

-

Mitigation: If high yields are critical, use H-Tyr(Bzl)-OBzl (fully protected).[1] However, for shorter routes, the unprotected Tyr can be used if the stoichiometry is strictly 1:1 and the pH is kept below 8.

Solubility

Boc-Val-Tyr-OBzl is hydrophobic.[1]

-

Solvent Choice: It dissolves well in EtOAc, DCM, and DMF.

-

Precipitation: It can be crystallized by adding Hexane or Diethyl Ether to an EtOAc solution.[1]

Bioactivity Data Summary

| Peptide Sequence | Target | IC₅₀ (ACE Inhibition) | Source |

| Val-Tyr (VY) | ACE | 20 µM (0.005 mg/mL) | Sardine Muscle |

| Val-Trp (VW) | ACE | 1.6 µM | Fermented Milk |

| Ile-Pro-Pro (IPP) | ACE | 5 µM | Casein |

Data synthesized from Matsui et al. and comparative literature.

References

-

Matsui, T., et al. (2000).[1] "Antihypertensive activity of Val-Tyr derived from sardine muscle hydrolysate."[1] Journal of Agricultural and Food Chemistry.

-

BenchChem. (2025).[1][2][3] "The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides." BenchChem Technical Notes.

-

PubChem. (2025).[1] "Val-Tyr | C14H20N2O4 | CID 7009555."[1] National Institutes of Health.[1]

-

Bachem. (2019).[1] "Antihypertensive food-derived peptides."[1][4] Bachem Monographs.[1]

-

Aapptec. (2025).[1] "Practical Synthesis Guide to Solid Phase Peptide Chemistry: Boc/Bzl Strategy." Aapptec Technical Library.

Sources

Mastering Boc/Bzl Solid-Phase Peptide Synthesis: A Strategic Technical Guide

Executive Summary: While Fmoc/tBu chemistry dominates routine peptide synthesis due to its mild safety profile, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains the "gold standard" for difficult, aggregation-prone sequences and complex proteins. This guide moves beyond basic textbook descriptions to provide a high-level operational framework for the modern application of Boc chemistry, specifically focusing on the Schnölzer/Kent In-Situ Neutralization protocol and the Low-High HF cleavage method.

Part 1: The Chemical Foundation – Graduated Acidolysis

The robustness of Boc chemistry relies on graduated acidolysis .[1] Unlike orthogonal Fmoc strategies (Base/Acid), Boc relies on the differential stability of protecting groups to varying strengths of acid.[1]

-

Temporary Protection (Nα): The Boc group is acid-labile but requires moderately strong acid (TFA) for removal.[1]

-

Permanent Protection (Side-chains): Benzyl-based groups (Bzl, Tos, Br-Z, Cl-Z) and the resin linkage are stable to TFA but cleaved by strong anhydrous acids (HF or TFMSA).

The Anti-Aggregation Advantage

The primary reason to choose Boc over Fmoc for difficult sequences is the protonation effect .

-

In Fmoc synthesis, the N-terminus is a free base after deprotection, often leading to β-sheet formation and aggregation (synthesis collapse).

-

In Boc synthesis, the N-terminus remains a protonated ammonium salt (

) in TFA. This charge repulsion disrupts inter-chain hydrogen bonding, keeping the peptide accessible for the next coupling.

Visualization: The Modern Boc Cycle (In-Situ Neutralization)

The following diagram illustrates the high-efficiency cycle that avoids the aggregation risks of effectively "neutral" wash steps found in older protocols.

Caption: The Schnölzer/Kent In-Situ Neutralization cycle minimizes the time the peptide exists as an aggregate-prone free amine.[2][3]

Part 2: Strategic Component Selection

Success in Boc SPPS is determined before the first coupling. You must select the correct resin and side-chain protection to withstand repeated TFA exposure.

Resin Selection Matrix

The choice of resin dictates the C-terminal functionality and stability.

| Resin Type | Linkage Stability | C-Terminus | Application Note |

| Merrifield (Chloromethyl) | Moderate | Acid (-COOH) | The original. Risk: Gradual loss of peptide chains (~1% per cycle) due to premature cleavage in TFA. |

| PAM (Phenylacetamidomethyl) | High (100x > Merrifield) | Acid (-COOH) | Recommended Standard. The electron-withdrawing linker prevents premature cleavage during long syntheses (>30 residues). |

| MBHA (Methylbenzhydrylamine) | High | Amide (-CONH2) | Recommended for Amides. Highly stable to TFA; cleaves cleanly in HF. |

Side-Chain Protection (The "Bzl" System)

Standard side-chain protection must be "fine-tuned" to resist TFA but yield to HF.[1]

-

Lysine: 2-Cl-Z (2-chlorobenzyloxycarbonyl). Why? Standard Z is too acid-labile; 2-Cl stabilizes it against TFA.

-

Tyrosine: Br-Z (2-bromobenzyloxycarbonyl). Why? Prevents rearrangement to the 3-benzyltyrosine byproduct.

-

Arginine: Tos (Tosyl). Why? Extremely stable to TFA; requires long HF cleavage.

Part 3: The Modern Protocol (High-Efficiency)

Do not use the "Standard" Boc protocol (TFA -> DCM wash -> DIEA wash -> DCM wash -> Coupling). That method promotes aggregation.[1][4] Use the Schnölzer/Kent In-Situ Neutralization Protocol.

Workflow

Scale: 0.1 mmol | Resin: PAM or MBHA

-

Deprotection:

-

Treat resin with 100% TFA (neat) for 2 x 1 min (Flow) or 2 x 5 min (Batch).

-

Note: No scavengers are needed in the TFA step for Boc (unlike Fmoc) because the tert-butyl cation is volatile or benign in this context.

-

-

Flow Wash:

-

Coupling (The Critical Step):

-

Activator: 0.5 M HBTU or HATU in DMF.

-

Amino Acid: 0.5 M Boc-AA in DMF (5-fold excess).

-

Base: DIEA (Diisopropylethylamine).[1]

-

Action: Add the Boc-AA/Activator mixture to the resin simultaneously with the DIEA.

-

Mechanism:[1][3] The DIEA neutralizes the amine salt at the exact moment the activated amino acid is present. Acylation is faster than aggregation.

-

-

Monitoring:

-

Quantitative Ninhydrin test (Kaiser Test). If <99.5% coupling, recouple.

-

Part 4: The Final Hurdle – HF Cleavage

This is the barrier to entry for many labs. Hydrogen Fluoride (HF) is lethal and dissolves glass. It requires a dedicated Teflon/Kel-F vacuum line.

Safety & Infrastructure[8]

-

Equipment: Commercial HF apparatus (e.g., Peptide Institute, Toho).

-

PPE: Full face shield, heavy rubber gloves, calcium gluconate gel (antidote) immediately available.

-

Traps: Vacuum lines must be protected by CaO (lime) traps to neutralize HF vapor.

The "Low-High" HF Protocol (Tam Method)

Standard HF cleavage often leads to alkylation of Tyr, Trp, and Met by the carbocations generated from protecting groups. The "Low-High" method mitigates this via an

Step 1: Low HF (The Scavenger Phase)

-

Reagents: HF : DMS (Dimethylsulfide) : p-Cresol (25 : 65 : 10).

-

Conditions: 0°C for 2 hours.

-

Mechanism: The high concentration of DMS forces the cleavage of benzyl groups via an

mechanism rather than -

Result: Removes most side chains (Bzl, Z, Bom) and reduces Met(O). Does not cleave Arg(Tos) or the peptide-resin bond (mostly).

Step 2: High HF (The Final Cut)

-

Procedure: Evaporate the DMS/HF.

-

Reagents: HF : p-Cresol (90 : 10).

-

Conditions: 0°C for 45-60 minutes.

-

Result: Cleaves the Arg(Tos), Cys(Meb), and the resin anchor.[7]

Step 3: Work-up

Visualization: Low-High HF Logic

Caption: The Low-High strategy minimizes irreversible alkylation side-reactions common in standard HF cleavage.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Merrifield, R. B. (1984).[8][9] Solid Phase Synthesis (Nobel Lecture). NobelPrize.org. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 8. Solid phase synthesis. Nobel lecture, 8 December 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Rockefeller University » Hospital Centennial [centennial.rucares.org]

Methodological & Application

Step-by-step protocol for Boc-Val-Tyr-OBzl synthesis

Application Note: Optimized Solution-Phase Synthesis of Boc-Val-Tyr-OBzl

Abstract & Strategic Overview

This protocol details the solution-phase synthesis of the dipeptide Boc-Val-Tyr-OBzl (N-tert-butoxycarbonyl-L-valyl-L-tyrosine benzyl ester).[1] Unlike standard solid-phase syntheses where the Tyrosine side chain is protected (e.g., as a tert-butyl ether), this protocol addresses the synthesis using H-Tyr-OBzl (free phenolic hydroxyl).[1]

Core Challenge: The primary synthetic risk is the potential O-acylation of the Tyrosine phenol by the activated Boc-Val-OH species.[1] Solution: We utilize the EDC/HOBt coupling system.[2] HOBt forms an active ester that is highly reactive toward the primary amine (N-acylation) but significantly less reactive toward the phenol (O-acylation), ensuring chemoselectivity. Furthermore, strict stoichiometric control of the base (DIPEA) prevents phenolate formation.

Reaction Scheme & Mechanism

The synthesis proceeds via the activation of Boc-Val-OH followed by nucleophilic attack by the free amine of the Tyrosine benzyl ester.[1]

Figure 1: Reaction pathway highlighting the activation of Valine via HOBt ester to ensure chemoselectivity.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Critical Quality Attribute |

| Boc-Val-OH | 217.26 | 1.0 | Carboxyl Component | High optical purity (>99% L-isomer) |

| H-Tyr-OBzl[1]·HCl | 307.77 | 1.0 | Amine Component | Free phenol; must be dry |

| EDC[1]·HCl | 191.70 | 1.1 | Coupling Agent | Water-soluble urea byproduct |

| HOBt (anhydrous) | 135.12 | 1.1 | Additive | Suppresses racemization & O-acylation |

| DIPEA | 129.24 | 1.0 | Base | Strict 1.0 eq to release amine only |

| DMF | - | Solvent | Anhydrous | Remove water to prevent hydrolysis |

| Ethyl Acetate | - | Solvent | Workup | HPLC Grade |

Detailed Protocol

Phase 1: Activation (0 – 30 mins)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add Boc-Val-OH (2.17 g, 10 mmol) and HOBt (1.49 g, 11 mmol) to the flask.

-

Solvent: Add anhydrous DMF (20 mL) and stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath (0°C).

-

Activation: Add EDC·HCl (2.11 g, 11 mmol) in one portion. Stir at 0°C for 20 minutes.

-

Observation: The solution may become slightly cloudy as the active ester forms.

-

Phase 2: Neutralization & Coupling (30 mins – 12 hours)

-

Preparation of Amine: In a separate vial, dissolve H-Tyr-OBzl·HCl (3.08 g, 10 mmol) in DMF (10 mL).

-

Neutralization: Add DIPEA (1.74 mL, 10 mmol) to the amine solution.

-

Critical Control Point: Do not use excess base. Excess base will deprotonate the Tyrosine phenolic hydroxyl (

), leading to ester formation on the side chain.

-

-

Addition: Dropwise add the neutralized amine solution to the activated Boc-Val-OH solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours.

Phase 3: Workup (Self-Validating Purification)

The choice of EDC allows for a "wash-based" purification because the urea byproduct is water-soluble.[1]

Figure 2: Extraction workflow designed to chemically separate byproducts based on pKa.

-

Concentration: Remove the majority of DMF under reduced pressure (rotary evaporator, water bath <40°C).

-

Solubilization: Dissolve the oily residue in Ethyl Acetate (EtOAc) (100 mL).

-

Acid Wash: Wash with 5% Citric Acid or 0.5M KHSO4 (

mL).-

Validation: This removes unreacted H-Tyr-OBzl and the DIPEA.[1]

-

-

Base Wash: Wash with 5% NaHCO3 (

mL).-

Validation: This removes unreacted Boc-Val-OH and the HOBt.[1]

-

-

Drying: Wash with Brine (

mL), dry over anhydrous

Phase 4: Crystallization & Characterization

The crude product is often pure enough (>95%), but recrystallization ensures analytical grade.

-

Recrystallization: Dissolve the white foam in a minimum amount of hot EtOAc. Add Hexane dropwise until turbid. Cool to 4°C overnight.

-

Yield: Expected 85–92%.

-

Appearance: White crystalline powder.[4]

-

TLC:

(EtOAc/Hexane 1:1). Visualize with UV (Tyrosine) and Ninhydrin (negative for product, positive for starting amine).

Troubleshooting & Expert Insights

| Observation | Root Cause | Corrective Action |

| Low Yield | O-acylation of Tyrosine | Ensure DIPEA is exactly 1.0 equiv relative to the HCl salt. Do not use excess base. |

| Racemization | High temperature or over-activation | Keep activation at 0°C. Ensure HOBt is fresh (not hydrated). |

| Emulsion during wash | DMF remaining in organic layer | Wash the EtOAc layer with water 3x before the acid wash to remove residual DMF. |

| Product is oil | Residual solvent | Triturate with cold pentane or diethyl ether to induce solidification.[1] |

References

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis.[2][3][5][6][7] Methods in Enzymology, 289, 104-126.[1] (Contextual citation for EDC/HOBt mechanism).

Sources

- 1. THYMOPOIETIN II (33-36) synthesis - chemicalbook [chemicalbook.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Purification of Crude Boc-Val-Tyr-OBzl Dipeptide via Optimized Flash Column Chromatography

An Application Note and Protocol for Researchers

Abstract

The synthesis of peptides is foundational to drug discovery and development. The purity of protected peptide fragments, such as N-α-(tert-Butoxycarbonyl)-L-valyl-L-tyrosine benzyl ester (Boc-Val-Tyr-OBzl), is paramount for the successful outcome of subsequent coupling steps in both solid-phase and solution-phase peptide synthesis. Impurities, including unreacted starting materials or side-products, can lead to the formation of deletion or modified sequences in the final peptide, complicating purification and reducing overall yield. This application note provides a detailed, experience-driven guide for the purification of crude Boc-Val-Tyr-OBzl using silica gel flash column chromatography. We will explore the rationale behind solvent system selection, sample loading techniques, and fraction analysis to achieve high purity of this critical dipeptide intermediate.

The Chromatographic Challenge: Understanding the Molecular Landscape

Effective purification begins with a comprehensive understanding of the target molecule and potential impurities. The separation strategy is designed based on the differential physicochemical properties of these compounds.

1.1. The Target Molecule: Boc-Val-Tyr-OBzl

Boc-Val-Tyr-OBzl is a moderately nonpolar dipeptide. Its structure includes:

-

Boc (tert-Butoxycarbonyl) group: A bulky, highly lipophilic N-terminal protecting group.

-

Valine residue: Contains a nonpolar isopropyl side chain.

-

Tyrosine residue with a Benzyl (Bzl) ether: The phenolic hydroxyl is protected by a hydrophobic benzyl group.

-

Benzyl (Bzl) ester: The C-terminal carboxylic acid is protected as a hydrophobic benzyl ester.

The combination of these hydrophobic groups makes the molecule readily soluble in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), but sparingly soluble in nonpolar solvents like hexanes. The peptide backbone (amide bond) provides a degree of polarity.

1.2. Anticipated Impurities

A standard peptide coupling reaction to form Boc-Val-Tyr-OBzl involves reacting Boc-Val-OH with H-Tyr-OBzl using a coupling agent. The resulting crude product mixture will likely contain:

-

Unreacted Boc-Val-OH: The free carboxylic acid group makes this starting material significantly more polar than the target dipeptide. It will exhibit strong retention on a silica gel column.

-

Unreacted H-Tyr-OBzl: The free N-terminal amine makes this molecule more polar than the final product. It is readily identified by its positive reaction with ninhydrin stain.

-

Coupling Reagent Byproducts: If dicyclohexylcarbodiimide (DCC) is used, the byproduct dicyclohexylurea (DCU) is formed, which is often poorly soluble and can sometimes be removed by filtration. If water-soluble carbodiimides like EDC are used, the corresponding urea byproduct is more polar and can be removed by an aqueous workup or chromatography.[1]

-

Excess Reagents: Such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), which are polar and will be strongly retained on silica.

1.3. Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase flash column chromatography. The stationary phase is polar (silica gel), and the mobile phase is a mixture of less polar organic solvents. The separation mechanism is based on adsorption, where molecules compete for binding sites on the silica surface.

-

High Polarity Compounds (e.g., Boc-Val-OH, H-Tyr-OBzl) will adsorb strongly to the silica gel and elute slowly (low Retention factor, Rf).

-

Low Polarity Compounds will have weaker interactions with the silica gel and travel more quickly with the mobile phase (high Rf).

-

The Target, Boc-Val-Tyr-OBzl, possesses intermediate polarity and will elute between the highly polar and very nonpolar impurities.

The key to a successful separation is to identify a mobile phase composition that provides a significant difference in Rf values between the product and its impurities.

Workflow for Purification

The purification process follows a logical progression from analytical method development to preparative separation and final analysis.

Caption: Workflow from crude product to pure dipeptide.

Experimental Protocols

Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: TLC Analysis and Mobile Phase Optimization

The objective of this step is to identify a solvent system that resolves the target compound from all major impurities. A good separation on TLC is a strong predictor of a successful column purification.[2]

Materials:

-

Silica gel 60 F254 TLC plates

-

TLC developing chamber with lid

-

Glass capillaries for spotting

-

UV lamp (254 nm)

-

Staining jars

-

Heat gun

-

Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

-

Visualization Reagents: Potassium permanganate stain, Ninhydrin stain

Procedure:

-

Prepare Samples: Dissolve a small amount of the crude Boc-Val-Tyr-OBzl mixture in a suitable solvent (e.g., DCM or EtOAc) to make a spotting solution. If available, prepare solutions of the starting materials (Boc-Val-OH, H-Tyr-OBzl) as standards.

-

Spot the TLC Plate: Using a capillary, lightly spot the crude mixture and standards on the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small for better resolution.

-

Develop the Plate: Test a series of mobile phases with increasing polarity. A good starting point for protected peptides is a mixture of Hexane and Ethyl Acetate.

-

Start with a low-polarity system like 3:1 Hex:EtOAc.

-

Systematically increase the polarity: 2:1, 1:1, and 1:2 Hex:EtOAc.

-

-

Visualize the Plate:

-

UV Light: First, view the dried plate under a 254 nm UV lamp. The aromatic benzyl and tyrosine groups will appear as dark spots. Circle these spots with a pencil.

-

Ninhydrin Stain: Dip the plate into the ninhydrin solution and gently warm it with a heat gun.[3] Free amines, such as unreacted H-Tyr-OBzl, will develop a characteristic pink or purple color.[3] The Boc-protected product should not stain, as the Boc group protects the amine.[3]

-

Potassium Permanganate Stain: Finally, dip the plate into the KMnO4 stain and warm gently.[4] Most organic compounds will appear as yellow-brown spots against a purple background.[4] This helps visualize any UV-inactive, non-amine impurities.

-

-

Select the Optimal System: Choose the solvent mixture where the Rf of the target product is approximately 0.25-0.35 and is well-separated from the baseline (polar impurities) and any other spots.

| Compound | Expected Rf (2:1 Hex:EtOAc) | UV (254 nm) | Ninhydrin | KMnO4 |

| Boc-Val-Tyr-OBzl (Product) | ~0.30 | Yes | No | Yes |

| H-Tyr-OBzl (Starting Material) | ~0.10 | Yes | Yes (Purple) | Yes |

| Boc-Val-OH (Starting Material) | ~0.0 (Baseline) | No | No | Yes |

| Nonpolar byproducts | >0.60 | Varies | No | Yes |

| Table 1. Representative TLC data for the purification of Boc-Val-Tyr-OBzl in a 2:1 Hexane:Ethyl Acetate mobile phase. Rf values are illustrative and should be determined experimentally. |

Protocol 2: Preparative Flash Column Chromatography

This protocol is designed for purifying 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

Materials:

-

Glass chromatography column (e.g., 40 mm diameter)

-

Silica gel for flash chromatography (230-400 mesh)

-

Sand (purified)

-

Cotton or glass wool plug

-

Elution solvents (as determined by TLC)

-

Fraction collection test tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing (Slurry Method):

-

Place a cotton plug at the bottom of the column and add a small layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 4:1 Hex:EtOAc). The amount of silica should be about 50-100 times the weight of the crude product.

-

Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped.

-

Add a protective layer of sand on top of the packed silica gel.

-

Drain the solvent until it is just level with the top of the sand.

-

-

Sample Loading (Dry Loading Technique):

-

Dissolve the crude product in a minimal amount of a low-boiling-point solvent like DCM.

-

Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

-

Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully add this powder to the top of the packed column, creating a uniform, narrow starting band. This technique prevents band broadening and improves separation compared to liquid loading, especially for compounds with limited solubility in the eluent.

-

-

Elution and Fraction Collection:

-

Begin elution with a solvent system slightly less polar than the one chosen from TLC analysis. This ensures all compounds start moving slowly and non-polar impurities are washed out first.

-

Employ a step-gradient elution strategy for efficient separation. This involves sequentially using solvent mixtures of increasing polarity.

-

Collect fractions of a consistent volume (e.g., 20-25 mL).

-

| Step | Solvent System (Hex:EtOAc) | Volume (Column Volumes) | Purpose |

| 1 | 4:1 | ~2 | Wash out very nonpolar impurities. |

| 2 | 2:1 | ~5-7 | Elute the target product (Boc-Val-Tyr-OBzl). |

| 3 | 1:1 | ~3 | Elute more polar impurities. |

| 4 | 100% EtOAc | ~2 | Final column flush. |

| Table 2. A representative step-gradient elution protocol for the purification of Boc-Val-Tyr-OBzl. This should be adapted based on TLC results. |

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC (spotting every 2-3 fractions on a single plate) using the optimized mobile phase.

-

Identify the fractions containing the pure product, characterized by a single spot at the correct Rf that is UV-active and ninhydrin-negative.

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Place the flask under high vacuum to remove residual solvent, yielding the pure Boc-Val-Tyr-OBzl as a solid or oil.

-

Rationale of Separation

The success of this purification hinges on exploiting the polarity differences between the components of the crude mixture.

Caption: Polarity-based separation on a silica gel column.

Conclusion

The protocol described provides a robust and systematic approach to purifying crude Boc-Val-Tyr-OBzl. The foundational step of thorough TLC analysis cannot be overstated, as it dictates the parameters for the preparative column. By understanding the chemical nature of the target molecule and its likely impurities, a logical and efficient purification strategy can be executed, yielding the high-purity dipeptide essential for advancing peptide synthesis campaigns in pharmaceutical and biotechnological research.

References

- Benchchem. (n.d.). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.

- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.

- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry.

- LCGC International. (n.d.). Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography.

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. Retrieved from [Link]

- Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). TLC stains. Retrieved from [Link]

- MedChemExpress. (n.d.). Boc-L-Tyrosine methyl ester.

- Sorbead India. (n.d.). Silica Gel |Purification of Peptides - Column Chromatography.

- University of Illinois. (n.d.). TLC Stains.

-

MDPI. (2022). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]

-

VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

- National Institutes of Health (NIH). (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.

-

YouTube. (2021). Ninhydrin Reagent Preparation. Retrieved from [Link]

- ResearchGate. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.

- W.R. Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica.

- Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OH.

- National Institutes of Health (NIH). (n.d.). Boc-Tyr-Val-Oallyl. PubChem.

Sources

Recrystallization procedure for obtaining high-purity Boc-Val-Tyr-OBzl

Executive Summary & Strategic Rationale

The dipeptide Boc-Val-Tyr-OBzl is a critical intermediate in the synthesis of bioactive peptides (e.g., opioid analogs, enzyme inhibitors). Its purity is paramount because stereochemical impurities (D-Val or D-Tyr diastereomers) or truncated sequences introduced at this stage are difficult to separate in downstream solid-phase or solution-phase elongation.

While chromatography (HPLC/Flash) is effective, it is often cost-prohibitive and difficult to scale for early-stage intermediates. Recrystallization offers a scalable, thermodynamic selection process that preferentially rejects diastereomers and amorphous byproducts (e.g., dicyclohexylurea traces), yielding crystalline material often exceeding 99% purity.

This protocol utilizes a bi-phasic solvent system (Ethyl Acetate / Hexane) based on the polarity differential between the hydrophobic protected peptide and its more polar impurities.

Physicochemical Profile & Solvent Logic[1][2]

Understanding the molecular behavior is the first step to successful recrystallization.

| Property | Description | Implication for Recrystallization |

| Structure | Hydrophobic Valine side chain + Aromatic Tyrosine (OBzl) | High solubility in moderately polar organics (EtOAc, DCM). Low solubility in non-polar alkanes. |

| Protecting Groups | Boc (N-term), OBzl (C-term/Side-chain) | Acid-labile (Boc). Avoid heating >60°C to prevent thermal deprotection or transesterification. |

| Key Impurities | 1. Dicyclohexylurea (DCU) (if DCC used)2. Unreacted Boc-Val-OH / H-Tyr-OBzl3. Diastereomers (LD, DL) | DCU is sparingly soluble in cold EtOAc (allows filtration). Diastereomers often have lower lattice energy and remain in mother liquor. |

Solvent System Selection

-

Primary Solvent (Good): Ethyl Acetate (EtOAc) .[1] It dissolves the peptide well at elevated temperatures but shows marginal solubility for urea byproducts at room temperature.

-

Anti-Solvent (Bad): n-Hexane (or Petroleum Ether 40-60°C). It induces supersaturation and drives the hydrophobic peptide into an ordered lattice structure.

Pre-Recrystallization Workup (Critical)

Note: Recrystallization cannot remove massive amounts of unreacted starting materials. A liquid-liquid extraction "wash" is a mandatory precursor.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL per gram of crude).

-

Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine H-Tyr-OBzl).

-

Base Wash: Wash 2x with Saturated NaHCO₃ (removes unreacted acid Boc-Val-OH).

-

Neutralization: Wash 1x with Brine (Sat. NaCl) .

-

Drying: Dry organic layer over Anhydrous Na₂SO₄ . Filter and concentrate in vacuo to a thick oil or foam.

Step-by-Step Recrystallization Protocol

Phase A: Dissolution and Clarification

-

Preparation: Transfer the dried crude foam to an Erlenmeyer flask.

-

Solvent Addition: Add Ethyl Acetate dropwise while heating the flask in a water bath at 50–55°C .

-

Target: Add just enough solvent to dissolve the peptide completely.

-

Caution: Do not exceed 60°C.

-

-

Filtration (The "Hot Filter"): If the solution remains cloudy (likely residual DCU), filter rapidly through a pre-warmed sintered glass funnel or a Celite pad while hot.

-

Result: A clear, slightly yellow solution.

-

Phase B: Nucleation and Growth

-

Initial Cooling: Remove from heat. Let the flask stand at room temperature (RT) for 20–30 minutes.

-

Observation: If oiling out occurs (droplets instead of crystals), reheat and add a small amount (1-2 mL) of additional EtOAc.

-

-

Anti-Solvent Addition: While stirring gently at RT, add n-Hexane dropwise.

-

Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) appears.

-

Ratio: Typical ratio is roughly 1:2 to 1:4 (EtOAc:Hexane), but rely on visual turbidity, not fixed volumes.

-

-

Crystallization:

Phase C: Collection and Drying[1][2][3][5][7]

-

Harvesting: Filter the cold mixture through a Büchner funnel using vacuum suction.

-

Washing: Wash the crystal cake 2x with a cold 1:4 EtOAc:Hexane mixture.

-

Purpose: Washes away the "mother liquor" containing soluble impurities on the crystal surface.

-

-

Drying: Dry in a vacuum desiccator (over P₂O₅ or KOH pellets) for 24 hours.

Process Visualization (Workflow)

Caption: Optimized workflow for the purification of Boc-Val-Tyr-OBzl, emphasizing impurity removal prior to crystallization.

Quality Control & Troubleshooting

Characterization Parameters

After drying, validate the product against these specifications:

| Test | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18, ACN/H₂O gradient) | > 98.5% Area |

| Identity | Mass Spectrometry (ESI-MS) | [M+H]⁺ corresponds to calc. mass |

| Melting Point | Capillary Method | Sharp range (e.g., ±2°C). Note: Lit value varies by polymorph, typically ~130-140°C range for similar analogs. |

| TLC | Silica Gel (EtOAc/Hexane 1:1) | Single spot, R_f ~ 0.5-0.6 |

Troubleshooting Guide

Problem: "Oiling Out" (Liquid phase separation instead of crystals)

-

Cause: Solution is too concentrated or cooled too fast.

-

Fix: Re-heat to dissolve the oil. Add a small amount of EtOAc.[1] Scratch the inner glass wall with a glass rod to induce nucleation. Seed with a pure crystal if available.

Problem: Low Yield

-

Cause: Too much solvent (EtOAc) used.

-

Fix: Evaporate mother liquor to half volume and repeat cooling (obtain a "second crop"). Note: Second crops are usually lower purity.

Problem: Gel Formation

-

Cause: Peptide aggregation (common with Tyrosine).

-

Fix: Add a small amount of Methanol (1-2%) to the EtOAc during dissolution to disrupt hydrogen bonding, though this may lower yield.

References

-

Sigma-Aldrich. Boc-Tyr(Bzl)-OH Product Specification and Handling.[6] Retrieved from

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

-

Organic Syntheses. General Procedures for Boc-Peptide Synthesis and Purification. Org.[2][7] Synth. 1985 , 63, 160. Retrieved from

-

BenchChem. Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. mt.com [mt.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Boc-Tyr(Bzl)-OH Novabiochem 2130-96-3 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Utilization of Boc-Val-Tyr-OBzl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the effective use of the protected dipeptide, Boc-Val-Tyr-OBzl, in solid-phase peptide synthesis (SPPS). Moving beyond the conventional single amino acid addition, this guide elucidates the strategic application of dipeptide fragments, a technique that can be pivotal in navigating challenging sequences and optimizing synthetic outcomes. We will delve into the foundational principles of the Boc/Bzl protection strategy, provide detailed, field-tested protocols for the preparation and coupling of the Boc-Val-Tyr-OH fragment, and address potential challenges such as steric hindrance and racemization. This application note is designed to equip researchers with the requisite knowledge to seamlessly integrate this dipeptide into their synthetic workflows, thereby enhancing the efficiency and success rate of their peptide synthesis endeavors.

Introduction: The Strategic Advantage of Dipeptide Fragments in Boc-SPPS

Solid-phase peptide synthesis (SPPS) has long been the cornerstone of peptide and protein synthesis, offering a streamlined and efficient methodology.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, a classical and robust approach, utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection.[2] While the stepwise addition of single amino acids is the most common practice, the use of pre-synthesized dipeptide fragments, such as Boc-Val-Tyr-OH derived from Boc-Val-Tyr-OBzl, offers several distinct advantages:

-

Overcoming Steric Hindrance: The coupling of certain amino acids, particularly β-branched residues like Valine, can be notoriously slow and inefficient due to steric hindrance.[3] By incorporating Valine as part of a dipeptide, the sterically demanding coupling step is performed in the solution phase during the synthesis of the dipeptide itself, often leading to higher yields and purities.

-

Mitigating Aggregation: Difficult sequences, especially those rich in hydrophobic residues, are prone to aggregation on the solid support, which can impede reagent access and lead to incomplete reactions.[4] The introduction of a dipeptide fragment can disrupt the secondary structures responsible for aggregation, thereby improving the overall efficiency of the synthesis.

-

Reducing Racemization: While racemization can occur during any coupling step, it is a particular concern for certain amino acids like histidine and cysteine.[5] The use of dipeptide fragments can, in some cases, reduce the number of potentially problematic coupling cycles on the solid phase.

This guide will focus on the practical application of Boc-Val-Tyr-OBzl, a valuable building block for incorporating the Val-Tyr motif, which is found in various biologically active peptides.

Physicochemical Properties of Boc-Val-Tyr-OBzl

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of Boc-Val-Tyr-OBzl.

| Property | Value |

| Molecular Formula | C₂₉H₃₈N₂O₆ |

| Molecular Weight | 514.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DCM, DMF, and alcohols. |

| Storage Conditions | Store at 2-8 °C to ensure long-term stability. |

The Boc/Bzl Orthogonal Protection Scheme

The successful application of Boc-Val-Tyr-OBzl in SPPS hinges on the principles of the Boc/Bzl protection strategy, which relies on graded acid lability for the selective removal of protecting groups.[2]

-

Nα-Boc Group (Temporary): This group is labile to moderate acids and is removed at each cycle of the synthesis using trifluoroacetic acid (TFA).[6]

-

Side-Chain and C-terminal Benzyl Groups (Permanent): The benzyl ether protecting the tyrosine side chain and the C-terminal benzyl ester are significantly more stable to TFA and are only removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][7]

Caption: The Boc/Bzl solid-phase peptide synthesis cycle.

Experimental Protocols

The following protocols provide a step-by-step guide for the utilization of Boc-Val-Tyr-OBzl in SPPS.

Preparation of Boc-Val-Tyr-OH from Boc-Val-Tyr-OBzl

The first critical step is the saponification of the C-terminal benzyl ester to yield the free carboxylic acid, which is necessary for coupling to the resin-bound amine.

Materials:

-

Boc-Val-Tyr-OBzl

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-Val-Tyr-OBzl in a suitable organic solvent like methanol or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of 1 M NaOH dropwise while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Boc-Val-Tyr-OH.

-

Purify the product by flash chromatography if necessary.

Coupling of Boc-Val-Tyr-OH to the Resin-Bound Amino Acid

This protocol outlines the coupling of the prepared dipeptide fragment to a resin with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Val-Tyr-OH (3 equivalents relative to resin substitution)

-

Coupling Reagent (e.g., HBTU, HATU, or DCC - 3 equivalents)

-

HOBt (1-Hydroxybenzotriazole - 3 equivalents, especially if using DCC)

-

N,N-Diisopropylethylamine (DIEA - 6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser Test Kit

Procedure:

-

Swell the resin in DMF for at least 30 minutes.

-

In a separate vessel, dissolve Boc-Val-Tyr-OH, the coupling reagent (and HOBt if applicable), in DMF.

-

Add DIEA to the activation mixture and allow it to pre-activate for 5-10 minutes.

-

Add the activated dipeptide solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the Val-Tyr fragment, longer coupling times may be necessary.

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, a second coupling may be required.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

Caption: Workflow for the preparation and coupling of the Boc-Val-Tyr-OH fragment.

Subsequent Peptide Elongation

Following the successful coupling of the dipeptide fragment, the synthesis proceeds with standard Boc-SPPS cycles.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[6]

-

Washing: Wash the resin with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DCM.[1]

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Coupling: Couple the next Boc-protected amino acid using a standard coupling protocol (e.g., with HBTU/DIEA).

-

Repeat steps 1-5 for each subsequent amino acid in the sequence.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups.

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.[7]

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

Procedure:

-

Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

-

Add appropriate scavengers to the vessel to trap the carbocations generated during cleavage.

-

Cool the vessel in a dry ice/acetone bath.

-

Distill anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0 °C for 1-2 hours with stirring.

-

Remove the HF under vacuum.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether, and then dissolve it in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Potential Challenges and Troubleshooting

-

Incomplete Saponification: Ensure the use of fresh NaOH solution and monitor the reaction closely by TLC to avoid incomplete conversion of the benzyl ester.

-

Racemization during Coupling: The risk of racemization is higher during fragment condensation.[5] To mitigate this, the use of coupling reagents with additives like HOBt is highly recommended.[5] Performing the coupling at a lower temperature (0 °C) can also help to suppress racemization.

-

Steric Hindrance: The Val-Tyr dipeptide is sterically bulky, which can lead to slow or incomplete coupling. Using a higher excess of the dipeptide and coupling reagents, as well as extended reaction times, may be necessary. Double coupling should be considered if the first coupling is incomplete as indicated by a positive Kaiser test.

-

Side Reactions of Tyrosine: Although the benzyl ether protecting group on the tyrosine side chain is relatively stable to TFA, some partial cleavage can occur with repeated TFA treatments, especially in longer syntheses.[8] This can be minimized by using a more acid-stable protecting group if necessary, or by carefully controlling the deprotection times.

Conclusion

The use of the dipeptide fragment Boc-Val-Tyr-OH, derived from Boc-Val-Tyr-OBzl, represents a strategic approach in Boc-SPPS that can effectively address challenges associated with steric hindrance and peptide aggregation. By understanding the principles of the Boc/Bzl protection strategy and adhering to the detailed protocols outlined in this application note, researchers can successfully incorporate this valuable building block into their synthetic workflows. Careful attention to the preparation of the dipeptide acid, optimization of coupling conditions to minimize racemization, and awareness of potential side reactions are key to achieving high yields and purities of the target peptide. This methodology expands the toolkit of the peptide chemist, enabling the synthesis of more complex and challenging peptide sequences for a wide range of applications in research and drug development.

References

- Fields, G. B. (2002). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

- Bláha, K., & Rudinger, J. (1965). Peptide Synthesis via Fragment Condensation. Methods in Enzymology, 11, 133–151.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Distefano, M. D., et al. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. ACS Omega, 2(10), 6979–6987.

- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(23), 8136-8155.

- Vágner, J., et al. (1996). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. International Journal of Peptide and Protein Research, 48(4), 324-331.

- Li, P., & Lubell, W. D. (2006). Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.

- Arora, P. S., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(40), 9964-9969.

-

aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Liu, L., et al. (2018). On-resin peptide ligation via C-terminus benzyl ester. Chinese Chemical Letters, 29(7), 1127-1130.

- Brik, A., et al. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 143-155.

- Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144.

- Palasek, S. A., et al. (2007). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. CHIMIA International Journal for Chemistry, 61(5), 294-302.

- Moore, G. J., & Kwok, Y. C. (1982). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry, 60(2), 130-132.

- Narita, M., et al. (1987). Peptide synthesis by fragment condensation on a soluble polymer support. 8. Maximum peptide chain lengths of carboxyl component peptides for effective coupling reactions with amino component peptides anchored to soluble and cross-linked polystyrene supports. Macromolecules, 20(9), 2306–2307.

- Grayson, E. J., & Frechet, J. M. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 101-111.

- Kent, S. B. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemical Reviews, 113(4), 2663-2683.

- Vasantha, B. A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(49), 12466-12480.

-

Nicoya. (2015). Biggest Challenges Encountered When Doing SPR Experiments. Retrieved from [Link]

- Li, X., et al. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Jensen, K. J., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(10), 2895-2900.

- Danishefsky, S. J., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Journal of the American Chemical Society, 136(4), 1428-1431.

- Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Biju, A. T., et al. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

Sources

- 1. peptide.com [peptide.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cem.hu [cem.hu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-Val-Tyr-OBzl Coupling in SPPS

Case ID: SPPS-BOC-VAL-TYR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: Incomplete coupling of Boc-Val-OH to H-Tyr(Bzl)-Resin (or Tyr-OBzl linkage) is a classic "difficult sequence" scenario in Boc solid-phase peptide synthesis (SPPS). This specific junction presents a "perfect storm" of chemical obstacles:

-

Steric Hindrance: Valine is a

-branched amino acid.[1] The bulky isopropyl group adjacent to the -

Aggregation Potential: Hydrophobic stretches (like Val-Tyr) often induce inter-chain

-sheet formation on the resin. In Boc chemistry, the standard separate neutralization step (TFA removal -

Tyrosine Bulk: The benzyl protection on Tyrosine (Tyr(Bzl) or Tyr(Br-Z)) adds significant steric bulk to the acceptor amine.

This guide provides a self-validating workflow to resolve this coupling failure, moving beyond standard protocols to high-efficiency "In Situ Neutralization" and advanced activation strategies.

Diagnostic & Resolution Workflow

The following decision tree outlines the logical path to resolve incomplete coupling.

Figure 1: Decision matrix for diagnosing and resolving steric/aggregation-induced coupling failures in Boc SPPS.

Technical Deep Dive: The "Why" and "How"

The Aggregation Trap (Boc Specifics)

In standard Boc protocols, you deprotect with TFA (creating an amine salt,

-

The Flaw: Once neutralized, the resin-bound peptide chains are free amines. If the sequence is aggregation-prone (like Val-Tyr), they will hydrogen bond with each other during the wash steps before you add the next amino acid. This "locks" the N-terminus inside a resin clot, making it inaccessible.

-

The Fix (In Situ Neutralization): You eliminate the separate neutralization step.[2] You add the base (DIEA) simultaneously with the activated amino acid. The coupling reaction competes with (and beats) the aggregation rate [1].

Steric Hindrance (Valine)

Valine is

-

The Fix (HATU/HOAt): We must switch to aminium/uronium salts (HATU) which generate a highly reactive 7-azabenzotriazole ester. This ester is more reactive than the standard benzotriazole ester (OBt) and less prone to racemization [2].

Validated Protocols

Protocol A: High-Efficiency "In Situ" Neutralization

Use this as your primary method for the Val-Tyr junction.

Reagents:

-

Activator: HBTU or HATU (0.5 M in DMF).

-

Base: DIEA (Diisopropylethylamine).[2]

-

Amino Acid: Boc-Val-OH (0.5 M in DMF).

| Step | Operation | Reagent | Time | Mechanism |

| 1 | Deprotection | 100% TFA (Neat) or 50% TFA/DCM | 2 x 1 min (Flow) or 20 min (Batch) | Removal of Boc group. |

| 2 | Wash | DCM (Dichloromethane) | 1 min (Flow) | Remove excess TFA. |

| 3 | Wash | DMF (Dimethylformamide) | 1 min (Flow) | Solvent exchange. |

| 4 | Coupling | Do NOT Neutralize separately. Mix: Boc-Val-OH + HATU + DIEA | 10 - 20 min | Simultaneous neutralization and acylation prevents aggregation. |

| 5 | Drain & Wash | DMF | 1 min | Remove reagents. |

Critical Ratio: Ensure Base (DIEA) is sufficient to neutralize the residual TFA on the resin plus activate the amino acid.

-

Rule of Thumb: 2.2 equivalents of DIEA relative to the Amino Acid/Activator is standard, but for in situ after TFA, use 3-4 equivalents to ensure full neutralization of the amine salt [1].

Protocol B: The "Magic Mixture" (Solvent Engineering)

Use this if Protocol A fails or if the resin beads look "shrunken" (opaque) indicating severe aggregation.

Concept: Break inter-chain hydrogen bonds using chaotropic salts or high-dielectric solvents.

-

Solvent System: Replace pure DMF with NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) . DMSO is a powerful disruptor of

-sheets [3]. -

Chaotropic Additive: Add 0.4M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. This disrupts the hydrogen bonding network on the resin.

Frequently Asked Questions (FAQs)

Q1: I used the Kaiser test, and it's slightly pink/brown, not blue. Is it coupled? A: Valine and Tyrosine are tricky. A "trace" pink often indicates 99% coupling, but the remaining 1% is sterically inaccessible.

-

Action: Do not proceed. Perform an Acetylation Cap (Acetic Anhydride/Pyridine) to terminate these unreacted chains. If you proceed without capping, you will generate "deletion sequences" (missing Valine) that are impossible to purify later.

Q2: Will HATU cause racemization of the Valine? A: Generally, no. Uronium salts like HATU can cause racemization if the base (DIEA) is present without the amino acid (pre-activation for too long).

-

Best Practice: Mix Boc-Val-OH, HATU, and DIEA immediately before adding to the resin. Do not let the activated ester sit in basic solution for >2 minutes before hitting the resin [2].

Q3: Can I use heat? A: Microwave heating (up to 75°C) is highly effective for Valine coupling. However, be cautious with Tyrosine on the resin; if you are using specific side-chain protections, excessive heat can cause premature instability. For Boc-Val coupling, 50°C-60°C is usually safe and effective.

References

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][2][3] International Journal of Peptide and Protein Research.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[2][3][5] Journal of the American Chemical Society.[6]

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of 'difficult peptides'.[3] Chemical Society Reviews.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3][4][6][7][8][9][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[6]